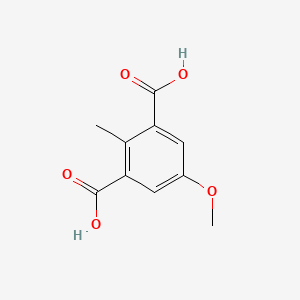
5-Methoxy-2-methyl-isophthalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxy-2-methyl-isophthalic acid is a humic acid degradation product found in soil . It is also used in the synthesis of mesophases formed by several homologs of achiral seven-ring bent-core compounds . It has been used in the synthesis of coordination polymers .
Molecular Structure Analysis
The molecular formula of this compound is C10H10O5 . Its molecular weight is 210.18 g/mol . The IUPAC name is 5-methoxy-2-methylbenzene-1,3-dicarboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 210.18 g/mol , a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 5, a Rotatable Bond Count of 3, and a Topological Polar Surface Area of 83.8 Ų .科学的研究の応用
5-Methoxy-2-methyl-isophthalic acid has been widely studied for its use in a variety of scientific research applications. It has been used as a substrate in the synthesis of organic compounds, such as polymers and dyes. It has also been used as a catalyst in the synthesis of peptides and as a reagent in the synthesis of pharmaceuticals. Additionally, this compound has been studied for its potential to act as an inhibitor of enzymes and as an antiviral agent.
作用機序
Target of Action
It has been used in the synthesis of coordination polymers , suggesting that it may interact with metal ions in these structures.
Mode of Action
It’s known to participate in the formation of coordination polymers . In these structures, the compound likely interacts with metal ions, contributing to the overall architecture of the polymer.
Result of Action
Its role in the formation of coordination polymers suggests it may influence the properties of these materials .
Action Environment
The action of 5-Methoxy-2-methyl-isophthalic acid can be influenced by environmental factors such as the presence of metal ions and the type of solvent used . These factors can affect the formation of coordination polymers and potentially other interactions involving this compound.
実験室実験の利点と制限
5-Methoxy-2-methyl-isophthalic acid has a number of advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound, and it is stable in a wide range of temperatures and pH levels. Additionally, it is soluble in water, which makes it easy to work with in a laboratory setting. However, this compound can be toxic when inhaled or ingested, and it is corrosive, so it should be handled with care in a laboratory setting.
将来の方向性
The potential applications of 5-Methoxy-2-methyl-isophthalic acid are vast, and there are a number of future directions that could be explored. For example, further research could be conducted to explore the potential of this compound as an antiviral agent and to investigate its potential as a substrate for the synthesis of other organic compounds. Additionally, research could be conducted to explore the potential of this compound as an inhibitor of enzymes involved in the synthesis of prostaglandins. Finally, research could be conducted to explore the potential of this compound as a reagent in the synthesis of pharmaceuticals.
合成法
5-Methoxy-2-methyl-isophthalic acid can be synthesized through a variety of methods, including the reaction of isophthalic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction produces a mixture of this compound and 2-methoxy-5-methyl-isophthalic acid, which can then be separated by column chromatography.
生化学分析
Biochemical Properties
5-Methoxy-2-methyl-isophthalic acid plays a significant role in biochemical reactions, particularly in the formation of coordination polymers. It interacts with enzymes, proteins, and other biomolecules through its carboxylate groups, which can form monodentate or bidentate bonds with metal ions. These interactions facilitate the formation of metal-organic frameworks (MOFs) and coordination polymers, which have applications in catalysis, gas storage, and drug delivery . The compound’s ability to form stable complexes with metal ions makes it a valuable scaffold in biochemical research.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can interact with cell surface receptors and intracellular proteins, altering cell signaling pathways and impacting cellular responses . These interactions highlight the compound’s potential in therapeutic applications and biochemical research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in enzyme activity. The compound’s carboxylate groups play a crucial role in these interactions, as they can form hydrogen bonds and coordinate with metal ions in the active sites of enzymes . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH, temperature, or oxidative conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, with some changes in gene expression and cellular metabolism persisting over extended periods . These temporal effects are important considerations for its use in biochemical research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate cellular processes without causing significant toxicity. At higher doses, it can exhibit toxic or adverse effects, including alterations in cellular metabolism and gene expression . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage. These findings underscore the importance of dosage optimization in preclinical studies and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that can further participate in biochemical reactions . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and its potential effects on metabolic flux and metabolite levels in cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments and tissues, influencing its accumulation and activity . The compound’s transport and distribution are critical factors in its biochemical and therapeutic applications, as they determine its bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, or other organelles, where it can exert its effects on cellular processes . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its use in biochemical research and therapeutic applications.
特性
IUPAC Name |
5-methoxy-2-methylbenzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-5-7(9(11)12)3-6(15-2)4-8(5)10(13)14/h3-4H,1-2H3,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPBTRNTNOINKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1C(=O)O)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

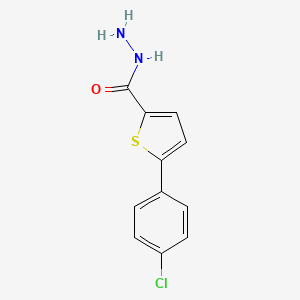
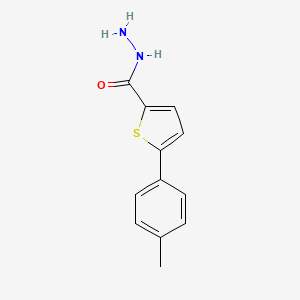
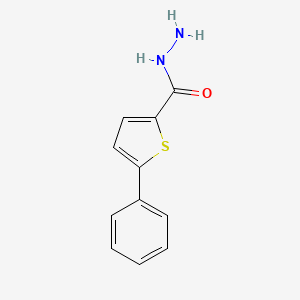
![4-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B6308839.png)
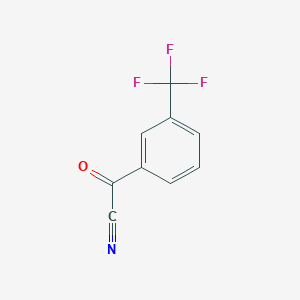
![1-[2-(1H-Pyrrol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B6308855.png)
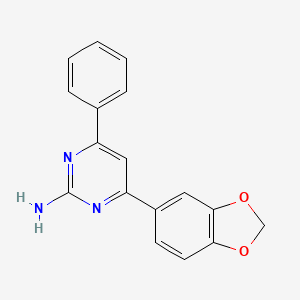
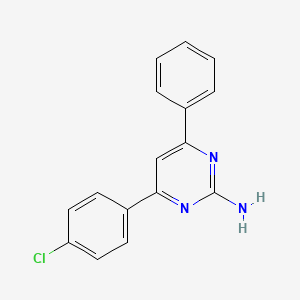
![3-[(Butylamino)methyl]phenol hydrochloride](/img/structure/B6308881.png)
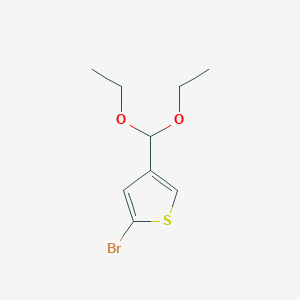

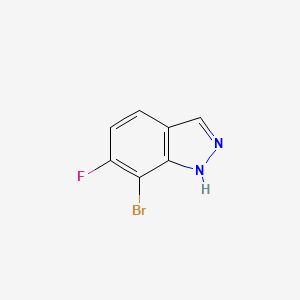
![Ethyl 8-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate](/img/structure/B6308901.png)
![tert-Butyl 5-hydroxy-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B6308913.png)